((2,3,4-Trichlorophenyl)thio)acetic acid
Description
Contextualization of Halogenated Thioether Compounds in Chemical Research
Halogenated compounds, particularly those containing chlorine and bromine, are widespread in nature, with over 5,000 identified from marine and terrestrial organisms. nih.gov These natural products exhibit a vast array of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. nih.govmasterorganicchemistry.com The presence of halogens can significantly influence a molecule's physical and chemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. masterorganicchemistry.com
Thioethers, organic compounds containing a C-S-C bond, are also crucial in various chemical and biological processes. masterorganicchemistry.com The sulfur atom in a thioether is a soft nucleophile, readily participating in reactions to form new bonds. masterorganicchemistry.com The combination of halogens and a thioether linkage in a single molecule, as seen in ((2,3,4-Trichlorophenyl)thio)acetic acid, creates a scaffold with potential for diverse reactivity and biological interactions. Research on other halogenated thioethers has demonstrated their utility as intermediates in organic synthesis and as pharmacologically active agents. masterorganicchemistry.com
Significance of the Acetic Acid Moiety in Designing Biologically Active Molecules
The acetic acid group (-CH2COOH) is a fundamental building block in biochemistry and medicinal chemistry. mdpi.com It is a key component of many biologically important molecules and is central to metabolic pathways. mdpi.com In drug design, the carboxylic acid function of the acetic acid moiety can act as a pharmacophore, interacting with biological targets through hydrogen bonding and ionic interactions.
Furthermore, the acetic acid group can be readily converted into other functional groups, such as esters and amides, allowing for the synthesis of a wide range of derivatives with modified properties. Phenylacetic acid derivatives, for instance, are the basis for numerous pharmaceuticals. The presence of the acetic acid moiety in this compound therefore provides a handle for further chemical modification and a potential anchor for biological activity.
Research Landscape and Gaps Pertaining to this compound
Despite the interesting structural features of this compound, a thorough review of the scientific literature reveals a significant gap in dedicated research on this specific compound. While commercial suppliers list the compound, indicating its synthesis is feasible, there is a notable absence of published studies detailing its synthesis, comprehensive physicochemical properties, or biological activity. nih.govmdpi.com
The existing research landscape for related compounds, such as other chlorinated phenylthioacetic acids and phenoxyacetic acids, suggests potential applications in areas like herbicide development. mdpi.com For example, 2,4,5-trichlorophenoxyacetic acid was a widely used herbicide. mdpi.com However, without direct experimental data, the specific properties and potential applications of this compound remain speculative.
Objectives and Scope of Academic Inquiry into this compound
Future academic inquiry into this compound should be directed at filling the existing knowledge gaps. The primary objectives of such research would be to:
Develop and optimize a synthetic route to the compound, providing detailed experimental procedures and characterization data.
Thoroughly characterize its physicochemical properties , including melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry).
Investigate its potential biological activities , guided by the known properties of related halogenated thioethers and acetic acid derivatives. This could include screening for herbicidal, antifungal, antibacterial, or other pharmacological activities.
Explore its reactivity and potential as a building block for the synthesis of more complex molecules.
The scope of this inquiry would be to establish a foundational understanding of this compound, enabling its potential application in various fields of chemical and biological science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
71965-10-1 |
|---|---|
Molecular Formula |
C8H5Cl3O2S |
Molecular Weight |
271.5 g/mol |
IUPAC Name |
2-(2,3,4-trichlorophenyl)sulfanylacetic acid |
InChI |
InChI=1S/C8H5Cl3O2S/c9-4-1-2-5(8(11)7(4)10)14-3-6(12)13/h1-2H,3H2,(H,12,13) |
InChI Key |
WYGFOYJKRHDDBG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1SCC(=O)O)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1SCC(=O)O)Cl)Cl)Cl |
Other CAS No. |
71965-10-1 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations
Synthesis of the 2,3,4-Trichlorophenyl Precursor
The creation of the 2,3,4-trichlorinated aromatic core is the foundational step in the synthesis. This requires precise methods for introducing three chlorine atoms at specific positions on the benzene (B151609) ring.
Strategies for Introducing Multiple Chlorine Substituents on the Phenyl Ring
The direct chlorination of benzene or phenol (B47542) to produce a specific trichlorinated isomer like the 2,3,4-substituted product is challenging due to the formation of multiple isomers. Electrophilic aromatic substitution is the primary mechanism for halogenation. masterorganicchemistry.com The reaction involves the activation of chlorine with a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to generate a more potent electrophile that can be attacked by the aromatic ring. masterorganicchemistry.com
When multiple substituents are already present on the ring, their electronic and steric effects direct the position of subsequent substitutions. khanacademy.orgyoutube.com Activating groups (electron-donating) typically direct incoming electrophiles to the ortho and para positions, while deactivating groups (electron-withdrawing) direct to the meta position. msu.edu The presence of multiple groups can lead to complex product mixtures, and their directing effects must be considered in concert. khanacademy.org
Given the difficulty of direct chlorination, alternative strategies are often employed:
Sandmeyer-type Reactions: A common and more controlled method involves starting with a pre-functionalized aniline, such as 2,4,5-trichloroaniline (B140166). Through diazotization with sodium nitrite (B80452) and an acid, followed by reaction with a copper(I) salt, a specific chlorine atom can be introduced. While a direct example for the 2,3,4-isomer is not prevalent, the synthesis of 2,4,5-trichlorophenol (B144370) from 2,4,5-trichloroaniline via a Sandmeyer reaction is a well-documented process. chemicalbook.com A similar approach starting from 2,3,4-trichloroaniline (B50295) would be a logical synthetic route.
Chlorination of Substituted Phenols: Direct chlorination of phenol or substituted phenols can be performed, but controlling the regioselectivity is difficult and often leads to mixtures of isomers, including over-chlorinated products like 2,3,4,6-tetrachlorophenol. google.com Catalysts such as mercaptoethylamine or triphenylphosphine (B44618) oxide have been used to improve the yield of specific isomers like 2,4,6-trichlorophenol. google.comgoogle.com
Diels-Alder Reactions: More complex, multi-step procedures can offer high regioselectivity. For instance, a Diels-Alder reaction between tetrachloro-5,5-dimethoxycyclopentadiene and a substituted vinyl acetate (B1210297) can lead to a bicyclic precursor, which upon acid-catalyzed rearrangement, yields highly substituted trichlorophenol derivatives. researchgate.net
Derivatization of Trichlorinated Phenols for Thioether Formation
Once a 2,3,4-trichlorinated precursor, such as 2,3,4-trichlorophenol, is obtained, it must be derivatized to introduce a sulfur nucleophile. The most direct approach is the conversion of the phenol to a thiophenol (Ar-SH) or its corresponding thiolate salt (Ar-S⁻). One established method for this transformation is the Newman-Kwart rearrangement, where a phenol is first converted to an O-aryl thiocarbamate, which then rearranges upon heating to the S-aryl isomer, followed by hydrolysis to yield the thiophenol.
Alternatively, diazonium salts derived from 2,3,4-trichloroaniline can be reacted with sulfur-containing nucleophiles, such as potassium ethyl xanthate, followed by hydrolysis, to yield the target thiophenol.
Formation of the Thioether Linkage (-S-)
The central carbon-sulfur bond in ((2,3,4-Trichlorophenyl)thio)acetic acid is typically formed via nucleophilic substitution, a cornerstone of thioether synthesis. acsgcipr.org
Nucleophilic Substitution Reactions with Halogenated Acetic Acid Derivatives
The formation of the thioether linkage is most commonly achieved through an S_N2 reaction. pearson.com In this process, a sulfur-based nucleophile attacks an electrophilic carbon atom, displacing a leaving group. For the synthesis of the target compound, the nucleophile is the 2,3,4-trichlorothiophenolate anion, generated by deprotonating 2,3,4-trichlorothiophenol with a suitable base. pearson.com
The electrophile is a derivative of acetic acid where a halogen atom is attached to the alpha-carbon. Common reagents include:
Chloroacetic acid (ClCH₂COOH)
Bromoacetic acid (BrCH₂COOH)
Esters of haloacetic acids (e.g., ethyl chloroacetate, methyl bromoacetate)
The reaction involves the attack of the thiolate on the α-carbon of the acetic acid derivative, displacing the halide ion to form the C-S bond. pearson.comthieme-connect.com Using an ester of the haloacetic acid can sometimes lead to higher yields and easier purification, with a final hydrolysis step required to obtain the carboxylic acid.
| Parameter | Description | Typical Conditions |
| Nucleophile | 2,3,4-Trichlorothiophenolate | Generated in situ from 2,3,4-trichlorothiophenol |
| Electrophile | Haloacetic acid or ester | Chloroacetic acid, Bromoacetic acid, Ethyl chloroacetate |
| Base | To deprotonate the thiol | Sodium hydroxide (B78521) (NaOH), Potassium hydroxide (KOH), Sodium ethoxide (NaOEt) |
| Solvent | Polar aprotic or alcoholic | Ethanol (B145695), Dimethylformamide (DMF), Acetone (B3395972) |
| Temperature | Varies depending on reagents | Room temperature to reflux |
Reaction of 2,3,4-Trichlorothiophenol with Haloacetates
A specific and highly effective method involves the reaction of 2,3,4-trichlorothiophenol with a haloacetate, such as ethyl chloroacetate, in the presence of a base. The base, often sodium hydroxide or potassium carbonate, deprotonates the acidic thiol to form the more nucleophilic thiophenolate. This anion then readily displaces the chloride from the ethyl chloroacetate.
The resulting product is the ethyl ester of this compound. This ester can then be hydrolyzed under either acidic or basic conditions to yield the final carboxylic acid product. This two-step approach (S-alkylation followed by hydrolysis) is often preferred as it can minimize side reactions associated with the free carboxylic acid group during the initial substitution step.
Elaboration and Functionalization of the Acetic Acid Moiety
The acetic acid portion of the molecule offers a reactive handle for further chemical transformations, allowing for the synthesis of a variety of derivatives. These modifications can be used to alter the compound's physical properties or to prepare it for conjugation to other molecules.
Common functionalizations of the carboxylic acid group include:
Esterification: The carboxylic acid can be converted to an ester by reacting it with an alcohol under acidic conditions (Fischer esterification) or by first converting it to an acyl chloride followed by reaction with an alcohol.
Amidation: Reaction of the carboxylic acid with an amine, often in the presence of a coupling agent (e.g., DCC, EDC), yields the corresponding amide. Alternatively, the acyl chloride can be reacted with an amine.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-((2,3,4-trichlorophenyl)thio)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Alpha-Functionalization: While less common for this specific structure, the alpha-carbon of the acetic acid moiety could potentially be functionalized. rsc.org
These transformations significantly expand the chemical space accessible from the core this compound structure, enabling its use as a versatile building block in medicinal and materials chemistry. mdpi.com
Ester Hydrolysis Techniques for Carboxylic Acid Generation
Base-Catalyzed Hydrolysis (Saponification): This is the most common method for hydrolyzing esters of aryl thioacetic acids. The reaction involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often in a co-solvent like tetrahydrofuran (B95107) (THF) or ethanol to ensure solubility. The mechanism proceeds via nucleophilic addition of a hydroxide ion to the ester's carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the alkoxide, yielding the carboxylate salt. organic-chemistry.org A final acidification step with a strong acid (e.g., HCl) is required to protonate the carboxylate and furnish the final this compound. organic-chemistry.org The reaction is essentially irreversible because the final deprotonation of the carboxylic acid by the base drives the equilibrium forward. organic-chemistry.org
Acid-Catalyzed Hydrolysis: Alternatively, acid-catalyzed hydrolysis can be employed. This reaction is the reverse of the Fischer esterification and exists as an equilibrium. researchgate.net It is typically carried out by heating the ester in the presence of excess water with a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.gov To drive the equilibrium toward the carboxylic acid product, a large excess of water is used. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.
The kinetics of hydrolysis for thioesters have been studied, indicating that under neutral pH conditions (pH 7), the half-life can be quite long, but it is significantly accelerated by either base or acid. nih.govresearchgate.net
Table 1: General Conditions for Ester Hydrolysis
| Method | Reagents | Solvent | Conditions |
|---|---|---|---|
| Base-Catalyzed | NaOH or KOH | Water/THF or Water/Ethanol | Room Temperature or gentle heating |
Amidation and Other Derivatizations of the Carboxylic Acid Group
The carboxylic acid group of this compound is a versatile functional handle for further derivatization, most notably through amidation.
Amide Formation via Acyl Chlorides: A classic method involves converting the carboxylic acid to its more reactive acyl chloride. This is achieved by treating the acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting ((2,3,4-trichlorophenyl)thio)acetyl chloride can then react readily with a primary or secondary amine in the presence of a base (like pyridine (B92270) or triethylamine) to form the corresponding amide.
Peptide Coupling Reagents: To avoid the harsh conditions of acyl chloride formation, modern peptide coupling reagents are widely used for direct amidation. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt), activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to yield the amide under mild conditions. scielo.br A more recent and highly effective coupling agent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is used with a non-nucleophilic base like diisopropylethylamine (DIPEA). organic-chemistry.orgacs.org
Thioacid-Azide Amidation: A more specialized method involves the reaction of a thioacid with an organic azide. This reaction proceeds efficiently to form amides and is notable for its chemoselectivity and compatibility with a wide range of functional groups, including in aqueous environments. nih.gov This method could be applied by first converting the carboxylic acid to a thioacid.
Incorporation of the this compound Scaffold into Complex Heterocyclic Systems
The this compound moiety serves as a valuable building block for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry.
Synthesis of Novelscielo.brorganic-chemistry.orgisres.orgTriazino[2,3-c]quinazolines Bearing the Thioacetic Acid Side Chain
The synthesis of the scielo.brorganic-chemistry.orgisres.orgtriazino[2,3-c]quinazoline ring system can be achieved through various cyclocondensation strategies. zsmu.edu.ua One plausible route to incorporate the this compound side chain involves using the acid itself, or a derivative, as a key component in the ring-forming reactions.
A potential synthetic pathway could start with the reaction of a substituted 2-aminobenzohydrazide with an appropriate α-keto acid derivative. More commonly, the pre-formed triazinoquinazoline core is modified. For instance, a 6-haloalkyl- scielo.brorganic-chemistry.orgisres.orgtriazino[2,3-c]quinazolin-2-one could be synthesized first. Subsequent nucleophilic substitution of the halide with 2,3,4-trichlorothiophenol, followed by reaction with an acetate unit, would attach the desired side chain. This modular approach allows for late-stage introduction of the thioacetic acid moiety.
Integration into 1,2,4-Triazole (B32235) and 1,3,4-Thiadiazole (B1197879) Frameworks
A common and versatile strategy for synthesizing 1,2,4-triazole and 1,3,4-thiadiazole rings starts with a carboxylic acid. The key intermediate is the corresponding acid hydrazide, S-((2,3,4-trichlorophenyl)thio)acetohydrazide, which would be prepared by reacting the methyl or ethyl ester of the parent acid with hydrazine (B178648) hydrate.
1,2,4-Triazole Synthesis: From the S-((2,3,4-trichlorophenyl)thio)acetohydrazide intermediate, several routes can be followed:
Reaction with Isothiocyanates: The acid hydrazide is reacted with an aryl or alkyl isothiocyanate to form a 1,4-disubstituted thiosemicarbazide (B42300). This intermediate can then be cyclized under basic conditions (e.g., NaOH or NaOEt) to yield a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. scispace.com
Pellizzari Reaction: This method involves the condensation of the acid hydrazide with an amide, typically at high temperatures, to form a 1,2,4-triazole. researchgate.net
One-Pot Synthesis from Carboxylic Acid: Modern methods allow for the direct, one-pot synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from a carboxylic acid, a primary amidine, and a monosubstituted hydrazine using coupling agents like HATU. organic-chemistry.orgacs.orgorganic-chemistry.org This approach offers high regioselectivity and operational simplicity. isres.org
1,3,4-Thiadiazole Synthesis: The S-((2,3,4-trichlorophenyl)thio)acetohydrazide intermediate is also central to the synthesis of 1,3,4-thiadiazoles:
Reaction with Carbon Disulfide: The acid hydrazide is reacted with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (KOH). This initially forms a potassium dithiocarbazinate salt, which upon heating undergoes dehydrative cyclization to afford a 5-substituted-1,3,4-thiadiazole-2-thiol.
Cyclization with Thiosemicarbazide: The parent carboxylic acid, this compound, can be reacted directly with thiosemicarbazide in the presence of a strong dehydrating agent such as phosphorus oxychloride (POCl₃), concentrated sulfuric acid, or polyphosphate ester (PPE). nih.govencyclopedia.pubjocpr.commdpi.com This reaction proceeds via acylation of the thiosemicarbazide followed by intramolecular cyclodehydration to give a 2-amino-5-substituted-1,3,4-thiadiazole. sbq.org.br
Table 2: Selected Synthetic Routes to Triazoles and Thiadiazoles
| Target Heterocycle | Key Intermediate | Reagents for Cyclization | General Yield |
|---|---|---|---|
| 1,2,4-Triazole-3-thiol | Acid Hydrazide | 1. R-NCS2. NaOH (cyclization) | Good |
| 1,3,5-Trisubstituted 1,2,4-Triazole | Carboxylic Acid | Amidine, Hydrazine, HATU/DIPEA | 25-84% acs.org |
| 1,3,4-Thiadiazole-2-thiol | Acid Hydrazide | CS₂, KOH | Good |
Derivatization for Fused Ring Systems and Polycyclic Architectures
The heterocycles synthesized in the previous steps, which bear the ((2,3,4-trichlorophenyl)thio)methyl substituent, can be used as platforms to construct more complex fused and polycyclic systems.
For example, 4-amino-5-mercapto-1,2,4-triazoles, which can be derived from the acid hydrazide, are common precursors for fused heterocyclic systems. Reaction with a second equivalent of a carboxylic acid or an acyl chloride in the presence of a condensing agent like POCl₃ can lead to the formation of scielo.brorganic-chemistry.orgisres.orgtriazolo[3,4-b] scielo.brorganic-chemistry.orgnih.govthiadiazoles. jocpr.com
Furthermore, modern synthetic techniques like radical-mediated cyclizations offer powerful tools for building complex architectures. Thioacids and their derivatives are excellent radical precursors. rsc.org A thioacid-mediated 5-exo-trig radical cyclization of a suitable 1,6-diene substrate can form functionalized five-membered rings. nih.gov By designing a substrate that incorporates the this compound moiety and appropriate unsaturated groups, it is possible to construct novel polycyclic systems where the thioester functionality can be either retained as a handle for further derivatization or removed tracelessly. nih.gov Such strategies open pathways to complex polycyclic structures that are of interest in materials science and medicinal chemistry. researchgate.net
Optimization of Reaction Conditions and Yields for this compound Synthesis
Several reaction parameters can be systematically varied to optimize this process:
Base: The choice and stoichiometry of the base are critical for deprotonating the thiophenol. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and sodium ethoxide (NaOEt). The strength and solubility of the base can significantly impact the reaction rate and yield.
Solvent: The solvent influences the solubility of the reactants and the reaction rate. Aprotic polar solvents like dimethylformamide (DMF) or acetone are frequently used for this type of reaction. The use of a phase-transfer catalyst may be beneficial in biphasic systems.
Temperature: The reaction temperature affects the rate of the desired S-alkylation versus potential side reactions. While higher temperatures can increase the reaction rate, they may also lead to decomposition or undesired byproducts. Optimization studies often involve screening a range of temperatures to find the optimal balance.
Reactant Stoichiometry: Varying the ratio of the alkylating agent to the thiophenol can also be used to maximize the conversion of the more valuable starting material.
Table 3: Parameters for Optimization of this compound Synthesis
| Parameter | Variables to Test | Potential Outcome |
|---|---|---|
| Base | K₂CO₃, NaOH, NaH, DIPEA | Affects rate of thiophenol deprotonation and side reactions |
| Solvent | Acetone, DMF, Acetonitrile, Toluene | Influences reactant solubility and reaction kinetics |
| Temperature | Room Temp, 60 °C, 80 °C, 100 °C | Balances reaction rate against thermal decomposition/side products |
| Concentration | 0.1 M, 0.5 M, 1.0 M | Can influence reaction rate and ease of product isolation |
By systematically adjusting these conditions, an optimized protocol can be developed to maximize the yield and purity of the target compound, this compound, making it readily available for subsequent chemical transformations.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy serves as a cornerstone for the structural elucidation of ((2,3,4-trichlorophenyl)thio)acetic acid, offering unambiguous insights into its atomic arrangement.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping
Proton NMR (¹H NMR) spectroscopy is instrumental in defining the number and electronic environments of protons within the this compound molecule. The analysis of a ¹H NMR spectrum, typically recorded in a deuterated solvent like CDCl₃, reveals distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the acetic acid moiety.
The methylene protons (SCH₂) typically appear as a singlet, indicating their chemical equivalence. The aromatic region of the spectrum is characterized by two doublets, a result of the coupling between adjacent protons on the trichlorophenyl ring. The specific chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the sulfur linkage.
Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Methylene (SCH₂) | 3.70 | Singlet |
| Aromatic (Ar-H) | 7.28 | Doublet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation
The spectrum will show signals for the two carbons of the acetic acid group (the methylene carbon and the carbonyl carbon) and the six carbons of the trichlorophenyl ring. The chemical shifts of the aromatic carbons are significantly affected by the positions of the three chlorine substituents.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| Methylene (SCH₂) | 38.5 |
| Aromatic (C-Cl) | 128.9 |
| Aromatic (C-H) | 131.2 |
| Aromatic (C-S) | 131.5 |
| Aromatic (C-Cl) | 132.8 |
| Aromatic (C-Cl) | 134.9 |
| Aromatic (C-H) | 136.7 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
While one-dimensional NMR provides information about proton and carbon environments, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would show correlations between the two coupled aromatic protons, confirming their adjacent positions on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would link the methylene proton signal to the corresponding methylene carbon signal and the aromatic proton signals to their respective aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would be observed from the methylene protons to the carbonyl carbon and to the aromatic carbon attached to the sulfur atom (C-S), unequivocally establishing the thioacetic acid linkage to the trichlorophenyl ring.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of this compound.
High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination
High-resolution mass spectrometry (HR-MS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula with high confidence. For the molecular formula C₈H₅Cl₃O₂S, the calculated exact mass can be compared to the experimentally measured value, with a very low margin of error, confirming the identity of the compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight Verification
Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. moldb.com This method is used to assess the purity of the compound by separating it from any potential impurities before it enters the mass spectrometer. moldb.com The mass spectrometer then provides the molecular weight of the eluting compound, which for this compound is 271.55 g/mol . moldb.com The characteristic isotopic pattern resulting from the presence of three chlorine atoms serves as an additional confirmation of the compound's identity. moldb.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Pathway Elucidation
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of the molecular ion. In the case of this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation of this compound under EI conditions would likely proceed through several key pathways, initiated by the high-energy electrons.
A probable initial fragmentation step involves the cleavage of the C-S bond, which is often a labile site in such molecules. This would lead to the formation of a trichlorophenylthio radical cation and a carboxymethyl radical, or vice versa. Another significant fragmentation pathway would be the loss of the carboxyl group (-COOH) as a neutral radical, resulting in a prominent fragment ion. Further fragmentation could involve the sequential loss of chlorine atoms from the aromatic ring, giving rise to a characteristic isotopic pattern due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl). The cleavage of the S-CH₂ bond is another expected fragmentation, leading to the formation of the trichlorothiophenol cation. The analysis of the relative abundances of these fragment ions allows for the reconstruction of the molecule's structure and provides a unique fingerprint for its identification.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups. The most prominent of these would be the carbonyl (C=O) stretching vibration of the carboxylic acid group, typically appearing as a strong, sharp band in the region of 1700-1725 cm⁻¹.
Another key feature would be the broad O-H stretching vibration from the carboxylic acid's hydroxyl group, which is expected to appear in the range of 2500-3300 cm⁻¹. This broadness is a result of hydrogen bonding in the solid state or in concentrated solutions. The C-O stretching vibration of the carboxylic acid would also be present, typically in the 1210-1320 cm⁻¹ region.
The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring would also influence the out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region. Furthermore, the C-Cl stretching vibrations of the trichlorinated phenyl group would be expected to produce strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹. The C-S stretching vibration, which is generally weaker, would likely appear in the 600-700 cm⁻¹ range.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C-H (Aromatic) | >3000 |
| C=O (Carboxylic Acid) | 1700-1725 |
| C=C (Aromatic) | 1450-1600 |
| C-O (Carboxylic Acid) | 1210-1320 |
| C-Cl | 600-800 |
| C-S | 600-700 |
This table is based on general spectroscopic principles and data for analogous compounds.
X-ray Crystallography for Solid-State Structural Determination
To perform an X-ray crystallographic analysis, a suitable single crystal of this compound would be grown. This crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced by the crystal is collected as a set of reflection intensities. These data are then processed to determine the unit cell dimensions and space group of the crystal. The crystal structure is subsequently solved using direct methods or Patterson methods and refined using least-squares procedures. This refinement process adjusts the atomic coordinates and thermal parameters to achieve the best possible fit between the observed and calculated diffraction data.
The refined crystal structure would reveal the precise conformation of the this compound molecule. This includes the dihedral angles between the phenyl ring and the thioacetic acid side chain, as well as the geometry of the carboxylic acid group. The analysis would also elucidate the crystal packing, showing how individual molecules are arranged in the crystal lattice. A key feature to investigate would be the intermolecular interactions, particularly the hydrogen bonding involving the carboxylic acid groups. It is highly probable that the molecules would form hydrogen-bonded dimers, a common structural motif for carboxylic acids. The packing analysis would also detail any π-π stacking interactions between the aromatic rings and other non-covalent interactions that stabilize the crystal structure.
Contact enrichment analysis further quantifies these interactions by comparing the proportion of different atomic contacts in the crystal with the proportion that would be expected from a random distribution. This would provide a quantitative measure of the preference for certain types of intermolecular interactions, offering deeper insight into the forces governing the crystal's self-assembly.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, sulfur, chlorine) in a compound. This experimental data is then compared with the theoretical percentages calculated from the molecular formula to verify the purity and composition of the synthesized compound.
For this compound, the molecular formula is C₈H₅Cl₃O₂S. moldb.com The molecular weight is calculated to be 271.55 g/mol . moldb.com Based on this, the theoretical elemental composition can be determined.
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon (C) | 12.01 | 8 | 96.08 | 35.38 |
| Hydrogen (H) | 1.01 | 5 | 5.05 | 1.86 |
| Chlorine (Cl) | 35.45 | 3 | 106.35 | 39.16 |
| Oxygen (O) | 16.00 | 2 | 32.00 | 11.78 |
| Sulfur (S) | 32.07 | 1 | 32.07 | 11.81 |
| Total | 271.55 | 100.00 |
Experimental determination of the elemental composition of a purified sample of this compound should yield values that are in close agreement (typically within ±0.4%) with these theoretical percentages, thus confirming the compound's identity and purity.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and intrinsic reactivity of a molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in space. For a molecule like ((2,3,4-Trichlorophenyl)thio)acetic acid, a DFT calculation, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would determine the most stable three-dimensional structure. This process involves calculating bond lengths, bond angles, and dihedral angles that minimize the molecule's total energy.
Following geometry optimization, the same theoretical level can be used to compute the molecule's vibrational frequencies. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of the C=O bond in the carboxylic acid group, the S-C bond stretches, or the characteristic vibrations of the trichlorinated benzene (B151609) ring. While specific, peer-reviewed DFT geometry and frequency data for this compound are not publicly available, this methodology provides a robust framework for its theoretical characterization.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For this compound, the electron-withdrawing chlorine atoms on the phenyl ring and the presence of the sulfur atom and carboxylic acid group would significantly influence the energies and spatial distribution of these orbitals.
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of a molecule over time. MD simulations model the movement of atoms by solving Newton's equations of motion, offering a view of the molecule's accessible shapes, or conformers, at a given temperature.
For this compound, the key area of flexibility is the thioacetic acid side chain (-S-CH₂-COOH). Rotation around the Phenyl-S and S-CH₂ bonds allows the molecule to adopt numerous conformations. An MD simulation would explore the potential energy surface related to these rotations, identifying low-energy, stable conformers and the energy barriers between them. This is crucial for understanding how the molecule might interact with biological targets or orient itself in different solvent environments. Such simulations are computationally intensive and rely on accurate force fields to describe the interatomic forces within the molecule.
Prediction of Key Physicochemical Descriptors
Computational algorithms can rapidly predict essential physicochemical properties based on a molecule's 2D structure. These descriptors are vital for assessing a compound's potential behavior in various chemical and biological systems.
The Topological Polar Surface Area (TPSA) is a descriptor calculated from the sum of the surfaces of polar atoms (typically oxygen and nitrogen) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes. For this compound, the TPSA is determined by the oxygen atoms of the carboxylic acid group.
| Descriptor | Predicted Value | Source |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | ChemSpider |
This is an interactive data table. You can sort or filter the data by clicking on the headers.
LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's lipophilicity or hydrophobicity. It is a critical parameter in pharmacology and environmental science. A positive LogP value indicates a preference for fatty or non-polar environments, while a negative value indicates a preference for aqueous environments. XLogP3 is a widely used computational method for predicting this value.
| Descriptor | Predicted Value | Source |
| XLogP3 | 3.6 | PubChem |
This is an interactive data table. You can sort or filter the data by clicking on the headers.
Hydrogen Bond Donor and Acceptor Counts
The hydrogen bond donor and acceptor counts are fundamental molecular properties that influence the compound's interaction with biological macromolecules and its solubility characteristics.
The molecule this compound possesses one hydrogen bond donor, which is the hydrogen atom of the carboxylic acid group. The number of hydrogen bond acceptors is three, originating from the two oxygen atoms of the carboxylic acid group and the sulfur atom.
Table 1: Hydrogen Bond Donor and Acceptor Counts for this compound
| Property | Value |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
Rotatable Bonds Analysis
The number of rotatable bonds in a molecule is a key determinant of its conformational flexibility. This property can influence the molecule's ability to bind to a target receptor.
For this compound, there are three rotatable bonds. These bonds are typically defined as any single bond, not in a ring, that is bonded to a non-hydrogen atom. The rotatable bonds in this compound allow for a degree of conformational freedom, which can be significant for its biological activity.
Predicted Collision Cross Section (CCS) Values
The Collision Cross Section (CCS) is a measure of the ion's size and shape in the gas phase. Predicted CCS values are important in analytical chemistry, particularly in ion mobility-mass spectrometry, for identifying and characterizing compounds.
A predicted CCS value for the [M-H]⁻ ion of this compound has been reported as 149.9 Ų. This prediction was made using a machine learning model based on a large dataset of experimental CCS values.
Table 2: Predicted Collision Cross Section (CCS) Value for this compound
| Ion | Predicted CCS (Ų) |
| [M-H]⁻ | 149.9 |
Theoretical Calculation of Acidity Constants (pKa)
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in drug discovery and environmental toxicology for predicting the activity of new chemical entities.
The development of predictive QSAR models for the biological potency of compounds like this compound involves several steps. Initially, a dataset of compounds with known biological activities is compiled. For classes of compounds such as phenoxyacetic acid derivatives, which are structurally related to the title compound, QSAR models have been developed to predict their herbicidal properties. mdpi.comnih.gov These models often indicate that properties like lipophilicity, polarizability, and the sum of hydrogen bond donors and acceptors are determinants of biological efficacy. mdpi.com
The general approach involves:
Data Collection: Gathering a set of structurally related compounds with measured biological potency.
Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical, topological, electronic) for each compound.
Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical relationship between the descriptors and the biological activity.
Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.
A key aspect of QSAR is correlating calculated molecular descriptors with experimentally determined biological data. For example, in studies of phenoxyacetic acid derivatives, descriptors related to hydrophobicity (logP), electronic properties (such as Hammett constants), and steric parameters have been correlated with their biological activities. nih.gov
In the context of this compound, a QSAR study would involve calculating a wide range of molecular descriptors and correlating them with an experimental endpoint, such as its herbicidal activity or toxicity. For instance, the lipophilicity, indicated by log P, and the electronic effects of the trichloro-substitution on the phenyl ring would be expected to significantly influence its biological activity. nih.govmdpi.com Studies on related compounds have shown that the number and position of chlorine atoms on the aromatic ring affect the molecule's properties and, consequently, its biological effects. mdpi.com
Biological Activity Profiling and Molecular Mechanisms of Action
Enzymatic Inhibition Assays
Following a comprehensive search of scientific literature and databases, no specific data or research findings were identified regarding the inhibitory activity of ((2,3,4-Trichlorophenyl)thio)acetic acid on the enzymes listed below. The searches were conducted using the compound's chemical name and its CAS number (13544-43-1) to ensure a thorough investigation. The absence of information suggests that the enzymatic inhibition profile of this particular compound may not have been publicly reported or extensively studied in the context of the specified targets.
Beta-Glucuronidase InhibitionThere were no findings on the inhibitory potential of this compound against beta-glucuronidase.
Due to the lack of specific research data for this compound for the requested enzymatic assays, data tables and detailed research findings for the subsections could not be generated.
Antimicrobial Activity Evaluations
There is no published data detailing the efficacy of this compound against the specified bacterial and fungal strains.
Antibacterial Activity Against Gram-Positive Bacteria (Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis)
Information unavailable.
Antibacterial Activity Against Gram-Negative Bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)
Information unavailable.
Antifungal Activity Against Various Fungal Strains (Candida albicans, Aspergillus flavus, Aspergillus niger, Cryptococcus neoformans, Aspergillus fumigatus, Syncephalastrum racemosum, Penicillium italicum)
Information unavailable.
Antitubercular Activity (Mycobacterium tuberculosis H37Rv)
Information unavailable.
Anti-inflammatory Investigations in In Vitro Models
No in vitro studies detailing the anti-inflammatory properties of this compound have been found.
Modulation of Pro-inflammatory Cytokines and Mediators
Information unavailable.
Antioxidant Activity Assessment
There is no specific information available in the scientific literature regarding the antioxidant activity of this compound. Standard antioxidant assays, which would quantify its capacity to neutralize free radicals, have not been reported for this compound.
Anticancer and Cytotoxic Activity in Human Cell Lines (e.g., HCT 116)
Detailed studies on the anticancer and cytotoxic effects of this compound against human cell lines, including the colorectal carcinoma cell line HCT 116, have not been documented in accessible research. Consequently, data such as IC50 values, which would indicate the concentration required to inhibit cell growth by 50%, are not available. The molecular mechanisms through which this compound might exert any cytotoxic effects remain uninvestigated.
Anticonvulsant Activity Assessment
The potential anticonvulsant properties of this compound have not been evaluated in standard preclinical models of epilepsy. As a result, there is no information on its efficacy in preventing or reducing the severity of seizures.
Trypanocidal Activity Studies
There is a lack of research on the trypanocidal activity of this compound. Studies to determine its effectiveness against trypanosomes, the protozoan parasites that cause trypanosomiasis, have not been published.
Structure Activity Relationships Sar and Molecular Design Principles
Influence of Halogenation Pattern on the Phenyl Ring
The number and position of chlorine atoms on the phenyl ring of phenoxyacetic acid derivatives significantly influence their biological activity. Studies on chloroderivatives of phenoxyacetic acid have shown that the introduction of chloro-substituents alters the electronic structure of the ligand, which in turn can modify its physicochemical properties, reactivity, toxicity, and biological effects. mdpi.com
The substitution of chlorine atoms on the aromatic ring can lead to a destabilization of the π-electron charge. mdpi.com This effect is more pronounced with increased chlorination. For instance, in monosubstituted derivatives, substitution at the 2-position has a greater effect than at the 4-position. mdpi.com The addition of more chlorine atoms further enhances the disturbance of the π-electron charge distribution. mdpi.com This alteration of the electronic landscape can impact how the molecule interacts with its biological target.
In the context of anti-inflammatory activity, the substitution pattern of halogens on the phenyl ring of non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to be a critical determinant of their cyclooxygenase (COX) inhibitory activity and selectivity. For example, in a series of ibuprofen-triazole conjugates, those with halogenated phenyl groups were found to be more effective than their counterparts with methyl- or methoxyphenyl analogs. mdpi.com Specifically, a conjugate with a chlorophenyl substituent was more potent than one with a fluorophenyl ring. mdpi.com Furthermore, the position of the substituent matters, with ortho-substituted phenyl triazoles showing more potent biological properties than para-substituted analogs in some cases. mdpi.com
Contribution of the Thioether Linkage to Biological Activity
In the context of anti-inflammatory drug design, the thioether moiety has been incorporated into various scaffolds to modulate activity. For instance, thioester derivatives of NSAIDs have been synthesized and shown to exhibit selective COX-2 inhibition. nih.govnih.gov While not a direct thioether, the presence of the sulfur atom is key to the observed activity.
Furthermore, the replacement of a disulfide bond with a more stable thioether bridge has been explored in peptide drug design to improve stability without drastically altering the structure and function. nih.gov Although the chemical context is different, this highlights the general acceptance of the thioether linkage as a biocompatible and structurally important functional group. The oxidation state of the sulfur atom can also play a role; for example, the S-oxides of some phenothiazine (B1677639) derivatives have been shown to be more potent inhibitors of acetylcholinesterase (AChE) than the parent phenothiazines. nih.gov
Impact of the Acetic Acid Moiety and its Structural Modifications
The acetic acid moiety (-CH₂COOH) is a common feature in many NSAIDs and is often crucial for their biological activity. This acidic group can participate in key interactions with the active sites of target enzymes, such as the cyclooxygenase (COX) enzymes.
For many NSAIDs, the carboxylate group mimics the binding of the natural substrate, arachidonic acid, to the active site of COX enzymes. mdpi.com Specifically, it can form a salt bridge with a critical arginine residue (Arg120) in the active site of both COX-1 and COX-2. nih.govresearchgate.net However, it has also been shown that the carboxylate group of some NSAIDs, like diclofenac, can bind in an inverted conformation, forming hydrogen bonds with other residues such as Tyr-385 and Ser-530 in COX-2. researchgate.net
Modification of the carboxylic acid can have a profound impact on activity and selectivity. Derivatization of the carboxylate group in some moderately selective COX-1 inhibitors has been shown to generate potent and selective COX-2 inhibitors. For example, converting the carboxylic acid of indomethacin (B1671933) to esters and primary or secondary amides resulted in selective COX-2 inhibitors. elsevierpure.com
In the case of salicylic (B10762653) acid derivatives, amidation of the carboxylic group, especially when combined with chlorination at the 5-position, led to an additive increase in the inhibition of NF-κB activity, a key transcription factor in inflammation. nih.gov This demonstrates that modifications to the carboxylic acid can be a powerful strategy to enhance the desired biological effects.
The following table summarizes the inhibitory activities of some benzoic acid derivatives against α-amylase, illustrating how different substituents on the parent structure can modulate enzyme inhibition.
| Compound | IC₅₀ (mM) against α-amylase |
| 2,3,4-Trihydroxybenzoic acid | 17.30 ± 0.73 |
| Data from a study on the inhibition of α-amylase by benzoic acid and its derivatives. |
Bioisosteric Replacements and Their Effects on Potency and Selectivity
Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.
For ((2,3,4-trichlorophenyl)thio)acetic acid, several bioisosteric replacements could be considered. The thioether linkage (-S-) could potentially be replaced by an ether (-O-), a sulfoxide (B87167) (-SO-), a sulfone (-SO₂-), or a methylene (B1212753) group (-CH₂-). Each of these replacements would alter the geometry, electronics, and hydrogen bonding capacity of the linker, which could in turn affect the biological activity. For example, replacing a carbon atom with a sulfur atom in a triazinoquinazoline system led to a decrease in anti-inflammatory activity in one study. nih.gov
The phenyl ring itself is a common target for bioisosteric replacement. nih.gov It can be replaced with various heterocycles (e.g., thiophene, pyridine (B92270), pyrazole) to modulate the compound's properties. For instance, in the development of COX-2 inhibitors, diaryl-substituted heterocycles like thiazole, imidazole, and triazole have been extensively investigated. nih.gov
The carboxylic acid moiety can also be replaced with other acidic groups, such as a tetrazole. This replacement in celecoxib (B62257) and rofecoxib (B1684582) analogs was suggested to lead to higher water solubility and improved in vitro selectivity. nih.gov
The following table presents examples of bioisosteric replacements in different molecular scaffolds and their observed effects on biological activity.
| Original Functional Group | Bioisosteric Replacement | Effect on Biological Activity | Reference |
| Carbon atom | Sulfur atom | Decrease in anti-inflammatory activity | nih.gov |
| -SO₂NH₂ | Tetrazole ring | Higher water solubility and selectivity | nih.gov |
Conformational Analysis and Ligand-Receptor Recognition
The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. Conformational analysis aims to identify the stable, low-energy conformations that a molecule can adopt and how these relate to its biological activity.
For molecules like this compound, which have several rotatable bonds, multiple conformations are possible. The preferred conformation can be influenced by intramolecular interactions and the surrounding environment (e.g., solvent polarity). Computational methods, such as Density Functional Theory (DFT), and experimental techniques, like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are used to study molecular conformation. nih.gov
A study on N,N-diethyl-2[(4'-substituted)phenylthio]acetamides revealed the existence of two stable conformation pairs, gauche and cis, in the gas phase. nih.gov The relative population of these conformers was found to be dependent on solvent polarity. nih.gov Such conformational flexibility can be crucial for a molecule's ability to adapt its shape to fit into the binding site of a receptor.
The process of ligand-receptor recognition involves the molecule adopting a specific conformation, often referred to as the "bioactive conformation," that allows for optimal interactions with the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Understanding the conformational preferences of a ligand can provide valuable insights into its binding mode and can guide the design of more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to increased potency and selectivity. nih.gov
Molecular Docking and Binding Energy Calculations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is a powerful tool for understanding ligand-receptor interactions at the molecular level and for virtual screening of compound libraries to identify potential new inhibitors. The binding energy, often calculated as a docking score, provides an estimate of the binding affinity between the ligand and the protein.
Prediction of Binding Modes with Target Enzymes
Cyclooxygenase-2 (COX-2): Molecular docking studies of various inhibitors with COX-2 have revealed key interactions that contribute to binding and selectivity. The active site of COX-2 has a side pocket that is not present in COX-1, and selective inhibitors often have a side group that can fit into this pocket. nih.govmdpi.com For aryl acetic acid derivatives, the carboxylic acid group is a key pharmacophore that can interact with Arg120 or with Tyr-385 and Ser-530. mdpi.comresearchgate.net The trichlorophenyl group of this compound would be expected to occupy a hydrophobic region of the active site, and the chlorine atoms could potentially form specific interactions with amino acid residues. Docking studies of related dichlorophenoxy acetic acid derivatives have shown effective interaction with the COX-2 active site. nih.gov
Cholinesterases (AChE and BuChE): The active site of acetylcholinesterase (AChE) contains a catalytic active site (CAS) and a peripheral anionic site (PAS). mdpi.com Many inhibitors bind to both sites. Docking studies of various inhibitors have shown that aromatic rings often form π-π stacking interactions with tryptophan residues (e.g., Trp84 in the CAS and Trp279 in the PAS). nih.govsemanticscholar.org The trichlorophenyl ring of this compound could potentially engage in such interactions. The acetic acid moiety could form hydrogen bonds with residues in the active site gorge.
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme, and many of its inhibitors coordinate with the heme iron. nih.govfrontiersin.org The active site of IDO1 also contains hydrophobic pockets that can accommodate the aromatic parts of inhibitors. frontiersin.org Molecular docking studies of 1,2,3-triazole derivatives have shown that the triazole ring can be positioned above the heme, with the potential for interaction with the ferrous ion. nih.gov While there are no specific docking studies for this compound with IDO1 in the provided results, it is plausible that the trichlorophenyl group would bind in a hydrophobic pocket, and the thioether or acetic acid moieties could form interactions with nearby residues.
The following table summarizes the key interacting residues for different target enzymes as identified from molecular docking studies of various inhibitors.
| Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |
| COX-2 | Arg120, Tyr-385, Ser-530 | Hydrogen bonding, Salt bridge | researchgate.net |
| Val523 | Hydrophobic interaction | mdpi.com | |
| AChE | Trp84, Trp279 | π-π stacking | semanticscholar.org |
| Tyr121, Tyr337 | Hydrogen bonding, π-π stacking | nih.gov | |
| IDO1 | Heme iron | Coordination | nih.govfrontiersin.org |
| Phe226, Arg231 | Steric and electrostatic interactions | nih.gov |
Identification of Key Interacting Amino Acid Residues (e.g., Hydrogen Bonds, π-Sulfur Bonds)
Due to a lack of specific research data on the interaction of this compound with biological macromolecules, a detailed description of key interacting amino acid residues cannot be provided at this time.
General principles of molecular interactions suggest that the carboxylic acid moiety of the compound is a prime candidate for forming hydrogen bonds with appropriate amino acid residues such as arginine, lysine, or serine within a protein's binding site. The trichlorinated phenyl ring could potentially engage in van der Waals forces and, more specifically, π-stacking or halogen bonding interactions. The sulfur atom introduces the possibility of π-sulfur interactions with aromatic residues like phenylalanine or tyrosine. However, without experimental evidence from co-crystallization studies or computational modeling, the precise nature of these interactions and the specific amino acids involved remain purely speculative.
Table 1: Potential Molecular Interactions of this compound Functional Groups
| Functional Group | Potential Interaction Type | Potential Interacting Amino Acid Residues |
| Carboxylic Acid | Hydrogen Bonding, Ionic Interactions | Arginine, Lysine, Histidine, Serine, Threonine |
| Trichlorophenyl Ring | Van der Waals Forces, π-Stacking, Halogen Bonding | Phenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine |
| Thioether Linkage | π-Sulfur Interactions, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan |
It is important to underscore that the interactions listed in the table are hypothetical and based on the chemical structure of the compound. Definitive identification of interacting residues would necessitate dedicated biochemical and structural biology studies.
Conclusion and Future Research Directions
Synthesis and Characterization of ((2,3,4-Trichlorophenyl)thio)acetic Acid
The characterization of the resulting compound would conventionally involve a suite of spectroscopic and analytical techniques to confirm its identity and purity. These methods would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be crucial for elucidating the precise arrangement of protons and carbon atoms within the molecule, confirming the substitution pattern on the aromatic ring and the structure of the thioacetic acid side chain.
Mass Spectrometry (MS): This technique would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid (C=O and O-H) and the carbon-sulfur (C-S) bonds.
Elemental Analysis: This would determine the percentage composition of carbon, hydrogen, chlorine, oxygen, and sulfur, providing empirical evidence for the molecular formula.
Without experimental data, a definitive characterization table cannot be constructed.
Emerging Biological Activities and Potential Mechanisms
There is a significant lack of published research on the biological activities of this compound. While related compounds, such as certain trichlorophenoxyacetic acids, have been investigated for their herbicidal properties, it is crucial to note that these are structurally distinct and their activities cannot be directly extrapolated to the thio-analogue. The introduction of a sulfur atom in place of an oxygen atom can significantly alter the electronic and steric properties of a molecule, leading to different biological effects.
Therefore, any discussion of emerging biological activities for this compound remains entirely speculative at this time. To ascertain any potential therapeutic or other biological effects, extensive in vitro and in vivo screening would be required.
Challenges and Opportunities for Further Development of this compound Derivatives
The primary challenge in the development of derivatives of this compound is the foundational lack of data on the parent compound itself. Without an understanding of its synthesis, stability, and biological activity, the rational design of derivatives is significantly hampered.
However, should initial studies reveal interesting biological properties, a number of opportunities for the development of derivatives could be explored. These could include:
Modification of the Carboxylic Acid Group: Esterification or amidation of the carboxylic acid could be explored to modulate the compound's solubility, cell permeability, and pharmacokinetic profile.
Alteration of the Trichlorophenyl Ring: The number and position of the chlorine atoms on the phenyl ring could be varied to investigate structure-activity relationships (SAR). The introduction of other substituents could also be explored to fine-tune the biological activity.
Prospective Avenues for Academic Research
The current void in the scientific literature regarding this compound presents a clear opportunity for foundational academic research.
Investigation of Novel Biological Targets and Pathways
A primary research avenue would be a broad-based screening of this compound against a wide range of biological targets. This could include assays for:
Enzyme inhibition (e.g., kinases, proteases, phosphatases)
Receptor binding (e.g., G-protein coupled receptors, nuclear receptors)
Antimicrobial activity (against bacteria and fungi)
Cytotoxicity against various cancer cell lines
Herbicidal or pesticidal activity
Once a primary biological activity is identified, further studies could then focus on elucidating the specific molecular pathways involved.
Advanced Rational Design Strategies for Enhanced Analogues
Following the identification of a lead biological activity, rational design strategies could be employed to create more potent and selective analogues. This would involve a systematic investigation of the structure-activity relationship. For instance, if the compound shows antimicrobial activity, analogues could be synthesized with different substitution patterns on the aromatic ring to optimize this activity.
Application of Cutting-Edge Computational Methodologies
In parallel with experimental work, computational modeling could be a valuable tool. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking could be used to:
Predict the biological activities of virtual derivatives.
Elucidate the potential binding mode of the compound to its biological target.
Guide the design of new analogues with improved properties.
These computational approaches could help to prioritize synthetic efforts and accelerate the discovery process.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for ((2,3,4-Trichlorophenyl)thio)acetic acid, and what are their critical reaction parameters?
- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, reacting 2,3,4-trichlorobenzenethiol with monochloroacetic acid in an alkaline medium (e.g., NaOH/ethanol) at 60–80°C for 6–12 hours. Purification involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents .
- Key Considerations : Alkali concentration and temperature must be optimized to avoid hydrolysis of the thioester bond. Steric hindrance from the trichlorophenyl group may reduce reaction efficiency, requiring excess reagents.
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Verify the thioether linkage (C-S-C) via deshielded protons near the sulfur atom (δ 3.5–4.0 ppm for SCH₂) and carbonyl carbon (δ ~170 ppm). The trichlorophenyl group shows aromatic signals split by para/meta chlorine effects .
- FT-IR : Confirm the C=O stretch (~1700 cm⁻¹) and C-S bond (~600–700 cm⁻¹).
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 281 (M+H⁺) and isotopic clusters consistent with three chlorine atoms .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Approach : Screen for antimicrobial activity using agar diffusion (e.g., against S. aureus or E. coli) at concentrations of 50–200 µg/mL. Cytotoxicity can be assessed via MTT assays on mammalian cell lines (e.g., HEK-293), comparing IC₅₀ values to controls like chloramphenicol .
Advanced Research Questions
Q. How can synthetic yields be improved given the steric and electronic effects of the trichlorophenyl substituent?
- Optimization Strategies :
- Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems.
- Replace monochloroacetic acid with its sodium salt to reduce side reactions.
- Employ microwave-assisted synthesis to shorten reaction times and improve homogeneity .
- Data Analysis : Compare yields via HPLC quantification, noting that lower steric hindrance analogs (e.g., dichlorophenyl derivatives) may achieve >80% yields, while trichlorophenyl variants often plateau at 50–60% .
Q. How should researchers resolve discrepancies in reported biological activity data for this compound?
- Troubleshooting Framework :
- Purity Assessment : Verify compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient). Impurities like unreacted thiols may skew bioassay results.
- Solvent Effects : Test activity in both DMSO and aqueous buffers to rule out solvent-mediated artifacts.
- Replicate Studies : Cross-validate results across independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Q. What computational tools are effective for elucidating structure-activity relationships (SAR) of this compound derivatives?
- Modeling Workflow :
- Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like bacterial enoyl-ACP reductase.
- Conduct QSAR studies using descriptors such as ClogP, polar surface area, and Hammett constants to correlate substituent effects with bioactivity .
- Validation : Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays.
Q. What degradation pathways occur under varying storage conditions, and how can stability be enhanced?
- Stability Studies :
- Accelerated degradation testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Major degradation products include 2,3,4-trichlorobenzenethiol (via hydrolysis) and acetic acid.
- Mitigation : Store under inert gas (N₂) at –20°C in amber vials. Lyophilization improves long-term stability in solid form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
